“2-Amino-1-(3-nitrophenyl)ethanone” is a chemical compound with the molecular formula C8H8N2O3 . It is also known by its CAS Number: 10202-87-6 .
The molecular structure of “2-Amino-1-(3-nitrophenyl)ethanone” can be represented by the SMILES string NC1=C(N+=O)C(C(C)=O)=CC=C1
. The InChI representation is 1S/C8H8N2O3/c1-5(11)6-3-2-4-7(9)8(6)10(12)13/h2-4H,9H2,1H3
.
The synthesis of 2-Amino-1-(3-nitrophenyl)ethanone typically involves the nitration of 2-aminoacetophenone. The general steps for its synthesis include:
The molecular structure of 2-Amino-1-(3-nitrophenyl)ethanone can be analyzed as follows:
2-Amino-1-(3-nitrophenyl)ethanone can engage in several types of chemical reactions:
The mechanism of action for 2-Amino-1-(3-nitrophenyl)ethanone involves its interactions with biological targets through its functional groups:
These interactions make the compound relevant in studies related to enzyme inhibition and drug design.
The physical and chemical properties of 2-Amino-1-(3-nitrophenyl)ethanone are crucial for understanding its behavior in various environments:
The compound is generally stable under normal conditions but may decompose upon exposure to strong acids or bases.
2-Amino-1-(3-nitrophenyl)ethanone has several applications across scientific fields:
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 109013-61-8
CAS No.: 40736-33-2
CAS No.:
CAS No.: